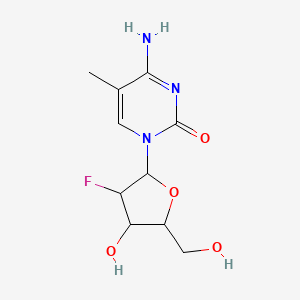

2'-Deoxy-2'-fluoro-5-methylcytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 2’-Désoxy-2’-fluoro-5-méthylcytidine est un analogue nucléosidique de la cytidine. Les analogues de la cytidine sont connus pour leur capacité à inhiber les ADN méthyltransférases, ce qui les rend précieux dans diverses applications scientifiques et médicales. Ce composé a des activités anti-métaboliques et anti-tumorales potentielles .

Méthodes De Préparation

La synthèse de la 2’-Désoxy-2’-fluoro-5-méthylcytidine implique plusieurs étapes. Une méthode comprend la bromation du 1,3,5-O-tribenzoyl-2-désoxy-2-fluoro-d-arabinofuranoside, suivie d'une réaction avec le 5-fluorouracile silylé et des modifications supplémentaires du fragment sucre . Les méthodes de production industrielle impliquent souvent plusieurs extractions et étapes de cristallisation pour purifier le composé .

Analyse Des Réactions Chimiques

La 2’-Désoxy-2’-fluoro-5-méthylcytidine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants comme le peroxyde d'hydrogène.

Réduction : Les réactions de réduction impliquent généralement des agents réducteurs tels que le borohydrure de sodium.

Applications de recherche scientifique

La 2’-Désoxy-2’-fluoro-5-méthylcytidine possède une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme analogue nucléosidique dans diverses réactions chimiques.

Biologie : Inhibe les ADN méthyltransférases, ce qui le rend utile dans les études épigénétiques.

Industrie : Employé dans la synthèse d'autres analogues nucléosidiques et composés apparentés.

Mécanisme d'action

Le mécanisme d'action de la 2’-Désoxy-2’-fluoro-5-méthylcytidine implique son incorporation dans l'ADN, où elle inhibe les ADN méthyltransférases. Cette inhibition empêche la méthylation des résidus cytosine, conduisant à des changements dans l'expression des gènes. Le composé agit également comme un inhibiteur compétitif de l'ARN polymérase ARN-dépendante du virus de l'hépatite C, inhibant ainsi la réplication virale .

Applications De Recherche Scientifique

2’-Deoxy-2’-fluoro-5-methylcytidine has a wide range of scientific research applications:

Chemistry: Used as a nucleoside analog in various chemical reactions.

Biology: Inhibits DNA methyltransferases, making it useful in epigenetic studies.

Industry: Employed in the synthesis of other nucleoside analogs and related compounds.

Mécanisme D'action

The mechanism of action of 2’-Deoxy-2’-fluoro-5-methylcytidine involves its incorporation into DNA, where it inhibits DNA methyltransferases. This inhibition prevents the methylation of cytosine residues, leading to changes in gene expression. The compound also acts as a competitive inhibitor of the hepatitis C virus RNA-dependent RNA polymerase, thereby inhibiting viral replication .

Comparaison Avec Des Composés Similaires

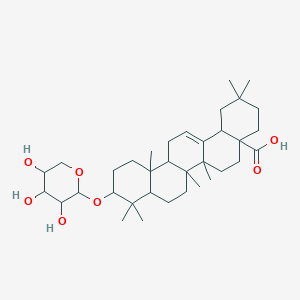

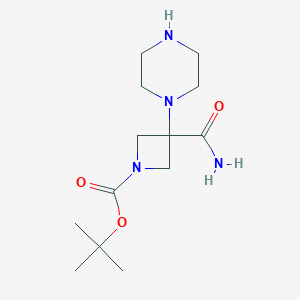

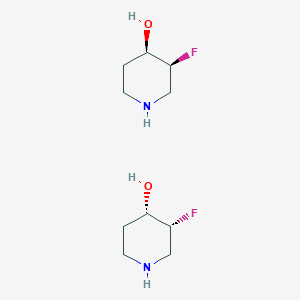

La 2’-Désoxy-2’-fluoro-5-méthylcytidine est unique par rapport aux autres analogues de la cytidine en raison de ses modifications spécifiques. Des composés similaires comprennent :

2’-Désoxy-2’-fluoro-2’-C-méthylcytidine : Un autre inhibiteur puissant de la réplication de l'ARN du virus de l'hépatite C.

5-méthyl-dCTP : Utilisé dans les études de méthylation de l'ADN.

2’-Désoxy-5-fluorocytidine : Un analogue pyrimidique utilisé dans la recherche sur le cancer.

Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leurs applications et leur efficacité spécifiques.

Propriétés

IUPAC Name |

4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZJZXAWLQYJFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12316802.png)

![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)

![6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B12316872.png)

![2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)

![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B12316888.png)